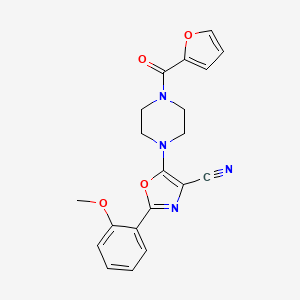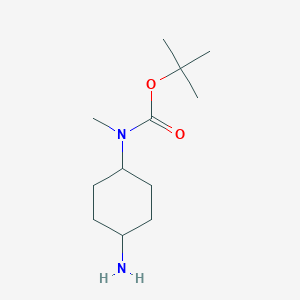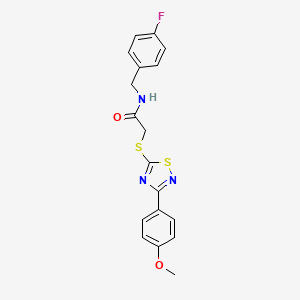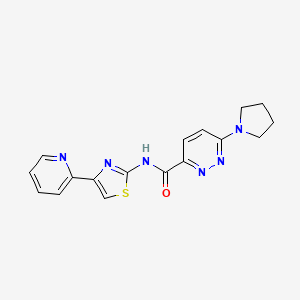![molecular formula C24H23N3O2S2 B2526825 3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370855-38-2](/img/structure/B2526825.png)
3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide" is a member of the quinoline carboxamides family, which has been the focus of research due to their potential pharmacological properties. Quinoline carboxamides have been explored for their ability to inhibit various enzymes and receptors, which makes them valuable in the development of new therapeutic agents. For instance, novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing potential for oral administration and efficacy in disease models when combined with DNA damage-inducing agents . Similarly, 4-(phenylamino)quinoline-3-carboxamides have been synthesized and evaluated for their ability to inhibit gastric H+/K+-ATPase, demonstrating antisecretory activity and potential as antiulcer agents .
Synthesis Analysis
The synthesis of quinoline carboxamide derivatives typically involves the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides. The latter are obtained from the treatment of 4(1H)-quinolinone-3-carboxylic acid with thionyl chloride . This method allows for the introduction of various substituents on the quinoline nucleus, enabling the fine-tuning of the compound's pharmacological profile. The synthesis process is crucial for producing compounds with high purity and yield, which are essential for subsequent biological testing and potential therapeutic use.
Molecular Structure Analysis
The molecular structure of quinoline carboxamides is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The carboxamide group attached to the quinoline nucleus is a key functional group that influences the compound's interaction with biological targets. Substituents on the quinoline and carboxamide moieties, such as ethoxyphenyl and thiophenyl groups, can significantly affect the binding affinity and selectivity towards specific enzymes or receptors .
Chemical Reactions Analysis
Quinoline carboxamides can participate in various chemical reactions due to the reactive sites present in their structure. The carboxamide group can engage in hydrogen bonding, which is important for the interaction with biological targets. Additionally, the presence of substituents like the ethoxyphenyl and thiophenyl groups can undergo metabolic transformations in vivo, affecting the compound's pharmacokinetics and pharmacodynamics. The reactivity of these compounds is a key consideration in drug design, as it influences their stability, solubility, and overall biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxamides, such as solubility, stability, and lipophilicity, are determined by their molecular structure. These properties are critical for the compound's bioavailability and therapeutic efficacy. For example, the introduction of methoxymethyl and pyridinyl groups has been shown to enhance the oral bioavailability of ATM kinase inhibitors . Similarly, the potency and selectivity of gastric H+/K+-ATPase inhibitors are influenced by the nature of the substituents on the quinoline nucleus . Understanding these properties is essential for the optimization of quinoline carboxamides as drug candidates.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity
Researchers have synthesized derivatives related to the specified compound, investigating their antiproliferative activity against cancer cell lines. For instance, derivatives of thieno[2,3-b]pyridine and furo[2,3-b]pyridine were synthesized and tested for their cytotoxicity, showing promising activity against specific cancer cell lines, highlighting their potential in cancer therapy (Hung et al., 2014).
Antimicrobial Activity
Another area of research involves the antimicrobial properties of quinoline derivatives. Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as antimicrobial agents, demonstrating their utility in combating microbial infections (Holla et al., 2006).
ATM Kinase Inhibition
Derivatives of 3-quinoline carboxamides, structurally related to the compound , have been optimized as selective inhibitors of the ATM kinase, showing potential in enhancing the efficacy of cancer treatments (Degorce et al., 2016).
Anti-Tubercular Agents
Quinoline derivatives containing amino carbinols were designed and synthesized as potential anti-tubercular agents, demonstrating in vitro antitubercular activity and offering a new approach to tuberculosis treatment (Karkara et al., 2020).
Optical and Electronic Applications
The compound and its derivatives have been explored for their optical and electronic properties as well, with research focused on the synthesis of quinoxaline, thiazine, and oxazine analogs for potential use in material science and electronic applications (Dixon et al., 2005).
Eigenschaften
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-2-29-15-11-9-14(10-12-15)26-23(28)22-21(25)20-19(18-8-5-13-30-18)16-6-3-4-7-17(16)27-24(20)31-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUOMQHQKEXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)


![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)





